Cas no 2172506-05-5 (4-(1,3-thiazol-4-yl)pyrrolidin-3-ol)

4-(1,3-thiazol-4-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
- 2172506-05-5
- EN300-1635461
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- インチ: 1S/C7H10N2OS/c10-7-2-8-1-5(7)6-3-11-4-9-6/h3-5,7-8,10H,1-2H2
- InChIKey: JZJJSEVTKBSGEG-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1CNCC1O
計算された属性
- 精确分子量: 170.05138412g/mol
- 同位素质量: 170.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 73.4Ų
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635461-2.5g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1635461-0.1g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1635461-0.5g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1635461-100mg |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 100mg |
$804.0 | 2023-09-22 | ||
Enamine | EN300-1635461-1000mg |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 1000mg |
$914.0 | 2023-09-22 | ||
Enamine | EN300-1635461-0.05g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.05g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1635461-1.0g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1635461-5.0g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 5g |
$4391.0 | 2023-06-04 | ||
Enamine | EN300-1635461-0.25g |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 0.25g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1635461-10000mg |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol |
2172506-05-5 | 10000mg |
$3929.0 | 2023-09-22 |
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
4-(1,3-thiazol-4-yl)pyrrolidin-3-olに関する追加情報
Introduction to 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol (CAS No. 2172506-05-5)
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol (CAS No. 2172506-05-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and features a unique structural framework that combines a pyrrolidine ring with a thiazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it an intriguing candidate for further research and development.
The chemical structure of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol consists of a pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 4-position with a thiazole ring. This arrangement provides a versatile platform for chemical modifications, which can be exploited to optimize its pharmacological profile. The thiazole ring, in particular, is known for its bioactive properties and has been extensively studied in various therapeutic contexts, including antimicrobial, anti-inflammatory, and anticancer activities.
Recent studies have highlighted the potential of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol in several areas of medicinal chemistry. One notable application is its use as a scaffold for the development of novel drugs targeting specific biological pathways. For instance, research has shown that compounds derived from this scaffold exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction processes. This property makes 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol an attractive candidate for the treatment of diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders.
In addition to its potential as a kinase inhibitor, 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol has also been investigated for its neuroprotective effects. Studies have demonstrated that this compound can effectively protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl group on the pyrrolidine ring may play a crucial role in mediating these neuroprotective effects by acting as a scavenger of reactive oxygen species (ROS).
The pharmacokinetic properties of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol have also been studied to evaluate its suitability as a therapeutic agent. Preliminary data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high solubility and stability in physiological conditions make it an attractive candidate for oral administration. Furthermore, the compound's low toxicity profile in preclinical studies supports its potential for safe use in humans.
Clinical trials are currently underway to further assess the safety and efficacy of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol. Early results from phase I trials have shown promising outcomes in terms of tolerability and pharmacodynamic responses. These findings provide a strong foundation for advancing this compound into more advanced stages of clinical evaluation.
In conclusion, 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol (CAS No. 2172506-05-5) represents a promising lead compound with diverse therapeutic potential. Its unique structural features and favorable biological properties make it an attractive target for drug discovery and development efforts. Ongoing research continues to uncover new applications and optimize its pharmacological profile, paving the way for potential breakthroughs in the treatment of various diseases.
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